molecular formula C13H16ClN3 B8454774 (2',3-Dimethyl-[2,4'-bipyridin]-5-yl)methanamine hydrochloride

(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)methanamine hydrochloride

Cat. No. B8454774
M. Wt: 249.74 g/mol
InChI Key: IKVUWSCBNBZKDC-UHFFFAOYSA-N
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Patent
US09181235B2

Procedure details

To a 2-L Parr-Shaker Reactor was charged 2′,3-dimethyl-[2,4′-bipyridine]-5-carbaldehyde oxime (34f, 560 mmol), Pd/C (23 g, 112 mmol, 50 wt % wet), conc. HCl (94 mL), and ethanol (600 mL). The reaction mixture was shaked at rt under 40 psi H2 until H2 was consumed. After filtration through Celite, the filtrate was solvent-exchanged to ethanol by repeating the concentration and refilling with ethanol twice. The product was stirred in ethanol/iso-propyl acetate (800 mL, v 1/1) at rt for 18 h. The solid was collected by filtration and rinsed with EtOH/iso-propyl acetate (400 mL, v 1/1). The wet cake was dried at 50° C. under vacuum for 18 h to afford (2′,3-dimethyl-[2,4′-bipyridin]-5-yl)methanamine hydrochloride (34g) as a light yellow powder. 1H NMR (500 MHz, DMSO-d6) δ ppm 2.44 (s, 3H), 2.89 (s, 3H), 4.15 (q, J=5 Hz, 2H), 8.05 (dd, J=1.6, 6.0 Hz, 1H), 8.10 (d, J=1.6 Hz, 1H), 8.13 (s, 1H), 8.76 (d, J=2.0 Hz, 1H), 8.85 (d, J=6.0 Hz, 1H), 8.88 (brd, 3H).
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2′,3-dimethyl-[2,4′-bipyridine]-5-carbaldehyde oxime
Quantity
560 mmol
Type
reactant
Reaction Step One
Name
Quantity
94 mL
Type
reactant
Reaction Step One
Name
Quantity
23 g
Type
catalyst
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([C:8]2[C:13]([CH3:14])=[CH:12][C:11]([CH:15]=[N:16]O)=[CH:10][N:9]=2)[CH:5]=[CH:4][N:3]=1.[ClH:18]>[Pd].C(O)C>[ClH:18].[CH3:1][C:2]1[CH:7]=[C:6]([C:8]2[C:13]([CH3:14])=[CH:12][C:11]([CH2:15][NH2:16])=[CH:10][N:9]=2)[CH:5]=[CH:4][N:3]=1 |f:4.5|

Inputs

Step One
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2′,3-dimethyl-[2,4′-bipyridine]-5-carbaldehyde oxime
Quantity
560 mmol
Type
reactant
Smiles
CC1=NC=CC(=C1)C1=NC=C(C=C1C)C=NO
Name
Quantity
94 mL
Type
reactant
Smiles
Cl
Name
Quantity
23 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The product was stirred in ethanol/iso-propyl acetate (800 mL, v 1/1) at rt for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was shaked at rt under 40 psi H2 until H2
CUSTOM
Type
CUSTOM
Details
was consumed
FILTRATION
Type
FILTRATION
Details
After filtration through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the concentration
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
rinsed with EtOH/iso-propyl acetate (400 mL, v 1/1)
CUSTOM
Type
CUSTOM
Details
The wet cake was dried at 50° C. under vacuum for 18 h
Duration
18 h

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Cl.CC1=NC=CC(=C1)C1=NC=C(C=C1C)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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